molecular formula C17H17Cl2NO2 B074472 Phenol, p-(bis(2-chloroethyl)amino)-, benzoate CAS No. 1233-89-2

Phenol, p-(bis(2-chloroethyl)amino)-, benzoate

Cat. No. B074472
CAS RN: 1233-89-2
M. Wt: 338.2 g/mol
InChI Key: DCKXNKRUGUYEPS-UHFFFAOYSA-N
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Description

Phenol, p-(bis(2-chloroethyl)amino)-, benzoate is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a synthetic derivative of phenol, which is commonly used in the production of plastics, pharmaceuticals, and other industrial products. The benzoate derivative of p-(bis(2-chloroethyl)amino)phenol has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for use in various research applications.

Mechanism Of Action

The exact mechanism of action of p-(bis(2-chloroethyl)amino)phenol benzoate is not fully understood. However, it is believed to exert its anticancer effects by inducing apoptosis (programmed cell death) in cancer cells. It has also been shown to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells.

Biochemical And Physiological Effects

In addition to its anticancer effects, p-(bis(2-chloroethyl)amino)phenol benzoate has been shown to exhibit a range of biochemical and physiological effects. It has been shown to have antifungal and antibacterial properties, and has been used in the treatment of various infectious diseases. It has also been shown to have anti-inflammatory effects, and may be useful in the treatment of inflammatory conditions such as arthritis.

Advantages And Limitations For Lab Experiments

One of the main advantages of using p-(bis(2-chloroethyl)amino)phenol benzoate in lab experiments is its potent anticancer activity. This makes it a valuable tool for researchers studying cancer biology and developing new cancer treatments. However, one limitation of using this compound is its potential toxicity. It can be harmful if ingested or inhaled, and appropriate safety measures must be taken when handling it in the lab.

Future Directions

There are several potential future directions for research on p-(bis(2-chloroethyl)amino)phenol benzoate. One area of interest is the development of new anticancer drugs based on this compound. Researchers are also investigating its potential use in the treatment of other diseases, such as infectious diseases and inflammatory conditions. Additionally, there is ongoing research into the mechanism of action of this compound, which could lead to a better understanding of its potential applications in various fields.

Synthesis Methods

The synthesis of p-(bis(2-chloroethyl)amino)phenol benzoate involves the reaction of p-(bis(2-chloroethyl)amino)phenol with benzoic acid in the presence of a suitable catalyst. This reaction results in the formation of a white crystalline solid, which can be purified using various techniques such as recrystallization or chromatography.

Scientific Research Applications

The p-(bis(2-chloroethyl)amino)phenol benzoate compound has been extensively studied for its potential applications in scientific research. One of the most promising areas of research is its use as an anticancer agent. Studies have shown that this compound exhibits potent antitumor activity against a range of cancer cell lines, including breast, lung, and colon cancer cells. Additionally, it has been shown to be effective in inhibiting the growth of cancer cells in animal models.

properties

CAS RN

1233-89-2

Product Name

Phenol, p-(bis(2-chloroethyl)amino)-, benzoate

Molecular Formula

C17H17Cl2NO2

Molecular Weight

338.2 g/mol

IUPAC Name

[4-[bis(2-chloroethyl)amino]phenyl] benzoate

InChI

InChI=1S/C17H17Cl2NO2/c18-10-12-20(13-11-19)15-6-8-16(9-7-15)22-17(21)14-4-2-1-3-5-14/h1-9H,10-13H2

InChI Key

DCKXNKRUGUYEPS-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)N(CCCl)CCCl

Canonical SMILES

C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)N(CCCl)CCCl

Other CAS RN

1233-89-2

synonyms

4-[Bis(2-chloroethyl)amino]phenol benzoate

Origin of Product

United States

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